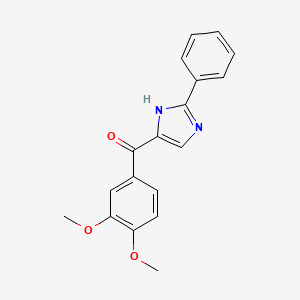

(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

Description

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-9-8-13(10-16(15)23-2)17(21)14-11-19-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) |

InChI Key |

AGYCWSCTZBJQCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone typically involves:

- Construction of the imidazole ring, often via condensation reactions involving α-bromo ketones and nitrogen sources such as formamide.

- Introduction of the 3,4-dimethoxyphenyl moiety through acylation or coupling reactions.

- Functional group manipulations to install the methanone linkage between the imidazole and the aromatic ring.

Imidazole Ring Formation

According to literature protocols adapted from phenyl-imidazole derivative syntheses, the imidazole ring can be formed de novo by reaction of α-bromo-ketones with formamide under controlled conditions, yielding the 1H-imidazole core substituted at the 2-position with a phenyl group. This method is well precedented and allows for regioselective formation of the imidazole.

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent is typically introduced via acylation at the 5-position of the imidazole ring. This can be achieved through:

Regioselective Functionalization and Scale-Up Considerations

Patent literature describes scalable synthetic methods for imidazole derivatives emphasizing:

- High yields (≥90%) of intermediate imidazole derivatives.

- Regioselective substitution at the C-5 position of the imidazole ring using C-2 position blocking groups that also serve as reactive leaving groups in subsequent steps.

- Use of inexpensive reagents such as perhaloalkanes and N—F electrophilic fluorinating agents.

- Minimization of polymeric impurities by controlling reactive by-products like dichlorocarbene.

- Simplified purification by crystallization and distillation of by-products.

These methods are suitable for producing multi-gram quantities of the compound, which is important for research and potential pharmaceutical applications.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | α-Bromo-ketone + formamide | Heating under reflux in suitable solvent | Formation of 2-phenyl-1H-imidazole core |

| 2 | Acylation | 3,4-Dimethoxybenzoyl chloride, base | Introduction of 3,4-dimethoxyphenyl ketone group at C-5 position |

| 3 | Purification | Crystallization/distillation | Isolation of pure (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |

| 4 | Optional modifications | Protection/deprotection or coupling steps | Regioselective functionalization if needed |

This route aligns with scalable and high-yielding protocols described in patent literature and academic sources.

Summary of Research Findings and Recommendations

- The synthesis of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is best accomplished via a two-step process involving imidazole ring formation followed by regioselective acylation.

- Scalable methods employing blocking groups and selective reagents reduce side reactions and impurities, facilitating multi-gram production.

- The use of α-bromo-ketones and formamide for imidazole synthesis is well documented and adaptable to various substituted phenyl groups.

- Purification is efficiently achieved by crystallization, making the process suitable for both research and industrial scale.

- No significant alternative preparation methods with exhaustive data were found beyond these established protocols, indicating these are the most reliable approaches.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the methanone group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit diverse biological activities. The potential applications of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone can be categorized into several key areas:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy groups in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial properties. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

Research suggests that certain imidazole derivatives can modulate inflammatory pathways. The application of this compound in treating inflammatory diseases could be explored through its ability to inhibit pro-inflammatory cytokines.

Enzyme Inhibition

The structure of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone allows it to interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease mechanisms.

Synthetic Routes

Multiple synthetic pathways can be employed to prepare this compound, allowing for modifications that optimize its biological properties. Some common methods include:

- Condensation Reactions : Utilizing appropriate precursors to form the imidazole ring.

- Functional Group Modifications : Altering methoxy or phenyl groups to enhance activity or selectivity.

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling can be utilized to predict the biological activity of this compound based on its structural features. Such computational approaches help identify potential modifications that could lead to improved efficacy and safety profiles.

Case Studies

Several studies have documented the applications of related compounds in clinical settings:

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

(a) Methoxy vs. Hydroxy or Nitro Groups

- 3,4-Dimethoxyphenyl Analogs : The methoxy groups enhance lipophilicity and electron-donating effects, improving membrane permeability and binding to hydrophobic kinase pockets .

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole : The nitro group is strongly electron-withdrawing, which may alter redox properties and confer antimicrobial rather than kinase-inhibitory activity .

(b) Aryl Group Size and Complexity

- (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone: The trityl group sterically shields the imidazole ring, which may protect against metabolic degradation but limit target engagement .

Heterocyclic Core Modifications

- Thiazole Derivatives (e.g., (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone): Thiazole rings introduce additional hydrogen-bonding sites (e.g., amino groups), which may enhance selectivity for kinases like CDK9 .

Comparative Data Table

Biological Activity

(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity based on available research, highlighting its implications in drug design and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a methanone functional group linked to a 3,4-dimethoxyphenyl moiety and a 2-phenyl-1H-imidazole unit. Its molecular formula is with a molecular weight of 308.3 g/mol. The presence of methoxy groups enhances lipophilicity, which can improve bioavailability and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity : The imidazole ring is known for its role in various biological processes, particularly in cancer therapeutics. Studies show that derivatives of imidazole have significant antiproliferative effects against various cancer cell lines .

- Antifungal and Antibacterial Properties : The structural features of the compound suggest potential antifungal and antibacterial activities, similar to other imidazole derivatives.

The mechanisms through which (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors for enzymes involved in cancer progression and microbial resistance .

- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins that are critical for tumor growth or microbial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-(4-methoxyphenyl)-1H-imidazole | Imidazole ring with methoxy substitution | Antifungal | 20 µM |

| 2-(3-nitrophenyl)-1H-imidazole | Imidazole ring with nitro substitution | Anticancer | 15 µM |

| 4-(trifluoromethyl)benzoyl imidazole | Benzoyl group attached to imidazole | Antibacterial | 10 µM |

| (E)-N-(2-(4-methoxyphenyl)-1H-imidazol-5-yl)benzamide | Amide linkage with imidazole | Anti-inflammatory | 5 µM |

These compounds illustrate variations in substituents that affect their biological activities while maintaining core structural elements of imidazoles and phenolic groups.

Computational Studies

Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone based on its structural features. These studies suggest that modifications to the compound could enhance its therapeutic potential.

Q & A

Q. Which in vitro assays are most relevant for evaluating this compound’s enzyme inhibition potential?

Q. How can researchers design a robust protocol for scaling up synthesis without compromising yield?

- Optimize solvent volume-to-substrate ratios (e.g., 10:1 ethanol/water) and implement flow chemistry for continuous production. Monitor exotherms during scaling and use in-line IR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.